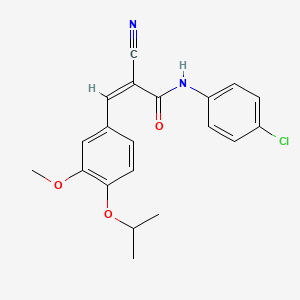
4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHMP and belongs to the class of pyrrol-2-one derivatives. BHMP has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BHMP is not fully understood. However, it has been suggested that BHMP may interact with enzymes and receptors in cells to modulate their activity. BHMP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BHMP has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells.
Biochemical and Physiological Effects:
BHMP has been shown to have several biochemical and physiological effects. BHMP has been shown to induce apoptosis, which is a form of programmed cell death. BHMP has also been shown to inhibit cell proliferation and migration. In addition, BHMP has been shown to modulate the activity of enzymes and receptors in cells.
Advantages and Limitations for Lab Experiments
BHMP has several advantages for lab experiments. BHMP is a stable compound that can be synthesized through various methods. BHMP is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, BHMP has some limitations for lab experiments. BHMP is a relatively new compound, and its mechanism of action is not fully understood. In addition, BHMP has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the study of BHMP. One future direction is to further investigate the mechanism of action of BHMP to understand how it modulates the activity of enzymes and receptors in cells. Another future direction is to study the potential applications of BHMP in vivo to understand its pharmacokinetics and pharmacodynamics. In addition, future studies could investigate the potential applications of BHMP in material science, such as its use in organic electronics and optoelectronics.
Scientific Research Applications
BHMP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, BHMP has been studied for its potential anticancer, anti-inflammatory, and antiviral properties. In pharmacology, BHMP has been studied for its potential to modulate the activity of enzymes and receptors. In material science, BHMP has been studied for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
(4Z)-1-hexyl-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-9-15-25-21(18-13-10-14-19(16-18)29-2)20(23(27)24(25)28)22(26)17-11-7-6-8-12-17/h6-8,10-14,16,21,26H,3-5,9,15H2,1-2H3/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZZSGZRRNTJTQ-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-4-(5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3897774.png)
![N-{1-{[(4-fluorophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B3897782.png)
![3-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3897786.png)
![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3897794.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3897808.png)

![4-methyl-5-{3-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]propyl}-1,3-thiazole](/img/structure/B3897816.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B3897828.png)
![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3897838.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B3897840.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3897848.png)